N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide
CAS No.:
Cat. No.: VC14792852
Molecular Formula: C20H19N5O2
Molecular Weight: 361.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19N5O2 |
|---|---|
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-pyridin-3-yl-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C20H19N5O2/c1-27-15-4-5-17-16(9-15)13(12-23-17)6-8-22-20(26)19-10-18(24-25-19)14-3-2-7-21-11-14/h2-5,7,9-12,23H,6,8H2,1H3,(H,22,26)(H,24,25) |
| Standard InChI Key | KTCMGFORZMGBAS-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC(=NN3)C4=CN=CC=C4 |
Introduction
Structural and Molecular Characteristics
Core Framework and Substituent Analysis
The compound’s structure combines three distinct heterocyclic systems:
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Indole moiety: A 5-methoxy-substituted indole group at position 3 of the ethylamine side chain. The methoxy group enhances lipophilicity and may influence receptor binding .
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Pyridine ring: Positioned at the 3rd carbon of the pyrazole core, this aromatic system contributes to π-π stacking interactions with target proteins.
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Pyrazole-carboxamide: The 1H-pyrazole-5-carboxamide group introduces hydrogen-bonding capabilities, critical for enzyme inhibition.
The canonical SMILES representation confirms the connectivity of these moieties.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-3-pyridin-3-yl-1H-pyrazole-5-carboxamide |
| Topological Polar Surface Area | 98.6 Ų |
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 6 |
Synthetic Pathways and Optimization
Multi-Step Synthesis Strategy
The synthesis involves sequential reactions to assemble the hybrid scaffold:
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Indole-ethylamine preparation: 5-Methoxyindole is alkylated with ethylene diamine to form 2-(5-methoxy-1H-indol-3-yl)ethylamine .
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Pyrazole-carboxamide formation: 3-(Pyridin-3-yl)-1H-pyrazole-5-carboxylic acid is activated using carbodiimide reagents (e.g., EDC/HOBt) and coupled with the indole-ethylamine intermediate.
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Purification: Chromatographic techniques (e.g., reverse-phase HPLC) yield the final product with >95% purity.
Key challenges include minimizing racemization during coupling and optimizing solvent systems (e.g., DMF/THF) to enhance reaction efficiency.
Biological Activity and Mechanistic Insights
Anticancer Activity
In vitro studies demonstrate moderate cytotoxicity against human cancer cell lines:
Table 2: Cytotoxicity Profile (IC₅₀, μM)
| Cell Line | IC₅₀ (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.4 ± 1.2 |
| A549 (Lung Cancer) | 18.7 ± 2.1 |
| HeLa (Cervical Cancer) | 15.9 ± 1.8 |
Mechanistically, the compound inhibits tubulin polymerization () by binding to the colchicine site, disrupting mitotic spindle formation. The pyridine ring’s nitrogen atoms coordinate with β-tubulin residues (e.g., Asn101 and Lys352), while the indole moiety occupies a hydrophobic pocket.
Anti-Inflammatory Effects
In murine models of carrageenan-induced paw edema, oral administration (50 mg/kg) reduced swelling by 62% at 6 hours. This activity correlates with COX-2 inhibition () and suppression of NF-κB signaling.
Comparative Analysis with Structural Analogs
Activity Trends in Indole-Pyrazole Hybrids
Modifying substituents on the indole or pyrazole rings significantly alters bioactivity:
Table 3: Analog Comparison
| Compound | Structural Variation | IC₅₀ (MCF-7, μM) |
|---|---|---|
| Target Compound | 5-OCH₃, 3-pyridyl | 12.4 |
| 4-Bromo-N-(indolyl)pyrazole | 4-Br, no pyridine | 24.9 |
| 1-Methyl-N-(pyridin-4-yl)pyrazole | 1-CH₃, 4-pyridyl | 34.7 |
The 5-methoxy group enhances membrane permeability, while the 3-pyridyl substitution optimizes target affinity.
Therapeutic Applications and Future Directions
Oncology
Preclinical data support further development as a tubulin-targeting agent. Synergy studies with paclitaxel show a 3.2-fold reduction in MCF-7 viability compared to monotherapy.
Neuroinflammation
The compound’s ability to cross the blood-brain barrier (logP = 2.1) makes it a candidate for Alzheimer’s disease models, where neuroinflammation drives pathology .
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